Phenyltrimethylammonium methosulfate

Übersicht

Beschreibung

Phenyltrimethylammonium methosulfate is a quaternary ammonium compound with the molecular formula C10H17NO4S and a molecular weight of 247.31 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Phenyltrimethylammonium methosulfate can be synthesized through multiple routes. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate . The reaction conditions typically include the use of benzene as a solvent and controlled temperature to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Analyse Chemischer Reaktionen

Phenyltrimethylammonium methosulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like phenyltrimethylammonium tribromide, which acts as an oxidizing agent.

Reduction: Although less common, reduction reactions can also occur, typically involving reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include dimethyl sulfate, hydrobromic acid, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

PTMA is widely used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases. Its quaternary ammonium structure enhances solubility and reactivity in different solvents, making it a valuable tool in:

- Synthesis of Organic Compounds : PTMA can be employed to enhance reaction rates and yields in various organic reactions, including alkylation and acylation processes.

- Chromatography : It serves as an additive in High-Performance Liquid Chromatography (HPLC) to improve separation efficiency of ionic compounds due to its ability to interact with analytes through ionic interactions.

Biological Applications

In biological research, PTMA has been utilized for its surfactant properties, which can affect cell membrane permeability and facilitate drug delivery systems. Key applications include:

- Cell Culture : PTMA is used to modify surfaces for enhanced cell adhesion and growth, making it useful in tissue engineering and regenerative medicine.

- Drug Formulation : Its ability to form micelles allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

Environmental Science

PTMA's role extends into environmental science, particularly in studies assessing the toxicity of various compounds. Its applications include:

- Toxicology Studies : PTMA is employed to evaluate the environmental impact of pollutants by serving as a model compound for understanding the behavior of quaternary ammonium compounds in aquatic systems.

- Membrane Partitioning Studies : Research has shown that PTMA can be used to investigate the membrane-water partition coefficients of other chemicals, aiding in risk assessments related to chemical exposure in aquatic environments .

Case Study 1: Use as a Phase Transfer Catalyst

In a study examining the synthesis of phenolic compounds, PTMA was found to significantly enhance the yield of target products compared to traditional methods without catalysts. The reaction conditions optimized with PTMA resulted in faster reaction times and reduced by-product formation.

Case Study 2: Drug Delivery Systems

Research demonstrated that PTMA-modified liposomes could effectively encapsulate anticancer drugs, leading to improved cellular uptake and therapeutic efficacy in vitro. The surfactant properties of PTMA facilitated the formation of stable liposomal formulations that showed promise for targeted drug delivery.

Toxicological Profile

While PTMA has numerous beneficial applications, its toxicity profile must be considered. According to safety data sheets:

- Acute Toxicity : PTMA is classified as toxic if swallowed (H301) and can cause skin irritation (H315) .

- Environmental Impact : Studies indicate that quaternary ammonium compounds like PTMA may pose risks to aquatic organisms due to their surfactant properties, necessitating careful assessment during environmental evaluations .

Wirkmechanismus

The mechanism of action of phenyltrimethylammonium methosulfate involves its interaction with various molecular targets. In biological systems, it can affect cellular processes by interacting with cell membranes and proteins . The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenyltrimethylammonium methosulfate can be compared with other quaternary ammonium compounds such as:

- Tetramethylammonium chloride

- Phenyltrimethylammonium iodide

- Hexadecyltrimethylammonium bromide

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of phenyl and trimethylammonium groups, which confer distinct chemical and physical properties .

Biologische Aktivität

Phenyltrimethylammonium methosulfate (PTMA) is a quaternary ammonium compound widely studied for its biological activity, particularly in the context of its interactions with cellular membranes and potential toxicity. This article provides a comprehensive overview of the biological activity of PTMA, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

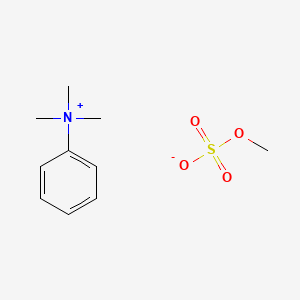

PTMA is characterized by its quaternary ammonium structure, which imparts unique properties that influence its biological interactions. The chemical structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 249.31 g/mol

The biological activity of PTMA is primarily attributed to its ability to interact with lipid membranes. The following mechanisms have been identified:

- Membrane Disruption : PTMA can insert into lipid bilayers, leading to membrane destabilization. This effect is significant in both microbial and mammalian cells.

- Ion Transport Modulation : As a cationic surfactant, PTMA influences ion transport across membranes, potentially affecting cellular homeostasis.

- Toxicity Pathways : Studies indicate that PTMA may induce cytotoxic effects through oxidative stress and apoptosis in various cell types.

Toxicity Profiles

The toxicity of PTMA has been evaluated in several studies, focusing on its acute and chronic effects on aquatic organisms and mammalian cells.

| Study | Organism | Endpoint | LC50 (mg/L) | Observations |

|---|---|---|---|---|

| Study 1 | Pimephales promelas (fathead minnow) | Acute toxicity | 15.0 | Significant behavioral changes observed. |

| Study 2 | Rana temporaria (tadpole) | LC50 Narcosis | 20.0 | Indicated narcotic effects consistent with membrane disruption. |

| Study 3 | Human lymphocytes | Cytotoxicity | N/A | No significant increase in chromosome aberrations noted. |

Case Studies

-

Aquatic Toxicity Assessment

A study conducted by RSC Publishing evaluated the acute toxicity of various ionic chemicals, including PTMA, on aquatic organisms. The study found that the compound exhibited significant narcosis effects at concentrations above 15 mg/L, correlating with its membrane-disruptive properties . -

Cytotoxicity in Mammalian Cells

Research assessing the cytotoxic effects of PTMA on human lymphocyte cultures indicated no mutagenic potential; however, it did show some cytotoxic effects at higher concentrations. The study involved exposure to various concentrations over a defined period, measuring cell viability and chromosomal integrity . -

Environmental Impact Studies

Environmental assessments have highlighted concerns regarding the persistence and bioaccumulation potential of PTMA in aquatic systems. The compound's ability to disrupt membrane functions raises questions about its long-term ecological effects .

Eigenschaften

IUPAC Name |

methyl sulfate;trimethyl(phenyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.CH4O4S/c1-10(2,3)9-7-5-4-6-8-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMMSKYNHPFOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022281 | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28001-58-3 | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028001583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylammonium methosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTRIMETHYLAMMONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ETI313C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.